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molecular formula C11H14OS B8281133 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8281133
M. Wt: 194.30 g/mol
InChI Key: GPUULDMGPYAAEW-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 1-tetralone and ethyl iodide, and making non-critical variations provided the title compound as a colorless mobile oil. IR (liq.) 2963, 2933, 2875, 2860, 1712, 1610, 1588, 1475, 1464, 1327, 1296, 1278, 1205, 749, 718 cm−1; MS (EI) m/z 160 (M+); Anal. Calcd for C11H12O: C, 82.46; H, 7.55. Found: C, 82.16; H, 7.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](C1C(=O)C2C=CSC=2CC1)CC.[C:14]1(=[O:24])[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH2:15]1.C(I)C>>[CH2:15]([CH:16]1[CH2:17][C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:14]1=[O:24])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CCC2=C(C=CS2)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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